molecular formula C9H10N2O B3054109 1,2,3,4-Tetrahydro-1-nitrosoquinoline CAS No. 5825-44-5

1,2,3,4-Tetrahydro-1-nitrosoquinoline

Cat. No. B3054109
CAS RN: 5825-44-5
M. Wt: 162.19 g/mol
InChI Key: FAWGKYZUQAMFJR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class in the group of isoquinoline alkaloids .


Synthesis Analysis

THIQ based natural and synthetic compounds have garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . There has been considerable research interest towards the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .

Scientific Research Applications

Chemical Reactions and Synthesis

1,2,3,4-Tetrahydro-1-nitrosoquinoline has been used in various chemical reactions and syntheses. For instance, Sakane et al. (1974) demonstrated that treating N-nitroso-1,2,3,4-tetrahydroisoquinoline with base leads to the formation of 3,4-dihydroisoquinolines, a reaction that showcases its utility in organic synthesis (Sakane et al., 1974).

Biological Activity and Synthesis of Derivatives

Il’ina et al. (1976) noted that many derivatives of 1,2,3,4-tetrahydroquinoline, which is closely related to 1,2,3,4-tetrahydro-1-nitrosoquinoline, exhibit biological activities, such as pharmacological effects, insect repellents, and antibacterial and fungicidal properties (Il’ina et al., 1976).

Synthesis of Natural Products and Pharmaceuticals

Ruiz-Olalla et al. (2015) developed a method for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are biologically and pharmaceutically relevant, demonstrating the compound's role in the synthesis of complex natural products and drugs (Ruiz-Olalla et al., 2015).

Catalytic Applications

In a study by Watanabe et al. (1984), 1,2,3,4-tetrahydro-2-methylquinoline, related to 1,2,3,4-tetrahydro-1-nitrosoquinoline, was hydrogenated using formic acid in the presence of a ruthenium catalyst, indicating its potential use in catalysis (Watanabe et al., 1984).

Genotoxicity Studies

Downes et al. (2014) studied the mutagenic spectrum of 4-Nitroquinoline 1-oxide, a compound related to 1,2,3,4-tetrahydro-1-nitrosoquinoline, in Aspergillus nidulans, which is important for understanding its genotoxic effects (Downes et al., 2014).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-nitroso-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-10-11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGKYZUQAMFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355823
Record name 1,2,3,4-tetrahydro-1-nitrosoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1-nitrosoquinoline

CAS RN

5825-44-5
Record name 1,2,3,4-tetrahydro-1-nitrosoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydroquinoline (10 g, 75 mmol) was dissolved in 50 mL 3N HCl at 0° C. The reaction mixture was stirred for 5 min. at 0° C., a solution of sodium nitrite (6.22 g, 90 mmol) in water was added at the same temperature, and then the reaction mixture was stirred for 2 h at RT. After completion of reaction, water was added and the mixture extracted with EtOAc (2×200 mL). The combined organic layers were washed with water, dried over sodium sulfate and concentrated under vacuum to obtain 10 g of product.
Quantity
10 g
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50 mL
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6.22 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

266.4 g of 1,2,3,4-tetrahydroquinoline were added to a mixture of 330 ml of 12 N hydrochloric acid and 800 g of ice. A solution of 165 g of sodium nitrite in 500 ml of water was added slowly to the mixture over the course of 2 hours while the temperature was kept below 5° C. The reaction mixture was then allowed to warm to room temperature in the course of hour and was extracted twice with 500 ml portions of toluene. The organic phase was separated, washed four times with 300 ml portions of water, dried and evaporated. As a residue, 269 g of crude 1,2,3,4-tetrahydro-1-nitrosoquinoline were obtained as a brownish oil.
Quantity
266.4 g
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reactant
Reaction Step One
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330 mL
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reactant
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[Compound]
Name
ice
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800 g
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165 g
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500 mL
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Synthesis routes and methods IV

Procedure details

1,2,3,4-Tetrahydroquinoline (2.12 g, 15.9 mmol) was dissolved in AcOH (30 mL) and water (10 mL). The solution was cooled to 0° C. An aqueous solution of NaNO2 (1.20 g, 17.5 mmol in 3 mL water) was added dropwise. The reaction was warmed to RT and stirred 2 hrs. Water (20 mL) and EtOAc (20 mL) were added. The layers were separated and the aqueous phase was extracted (2×20 mL) with EtOAc. The combined organic layers were washed with brine, dried, and concentrated to afford a crude orange oil (2.62 g). The product was purified by column chromatography (20-40% EtOAc/hexane) to afford 1-nitroso-1,2,3,4-tetrahydroquinoline (2.48 g, 96%) as a yellow oil. 1H NMR (CDCl3, 300 MHz) δ8.07 (d, 1H, J=8.1 Hz), 7.21-7.34 (m, 3H), 3.91 (t, 2H, J=6.2 Hz), 3.81 (t, 2H, J=6.2 Hz), 1.97-2.05 (m, 2H) ppm.
Quantity
2.12 g
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reactant
Reaction Step One
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Quantity
30 mL
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solvent
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3 mL
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reactant
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10 mL
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Quantity
20 mL
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reactant
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20 mL
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4-Tetrahydro-1-nitrosoquinoline

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